3-Methyl-1-azabicyclo[3.2.1]octane

Physicochemical Properties Scaffold Comparison Drug Design

This 3‑methyl‑1‑azabicyclo[3.2.1]octane isomer provides the exact steric and electronic environment required for muscarinic M2/M4 receptor programs. Procuring this specific methylated scaffold – rather than unsubstituted or regioisomeric analogs – preserves the structure‑activity relationships critical for CNS‑penetrant leads and avoids invalidating a lead series. Its constrained ring system also serves as a rigid tropane analog for dopamine transporter binding‑site mapping. Ideal for proprietary medicinal chemistry where the substitution pattern reinforces patent novelty. Confirm exact isomeric purity before ordering.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 90203-76-2
Cat. No. B13101360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-azabicyclo[3.2.1]octane
CAS90203-76-2
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCC1CC2CCN(C1)C2
InChIInChI=1S/C8H15N/c1-7-4-8-2-3-9(5-7)6-8/h7-8H,2-6H2,1H3
InChIKeyOUKQXOAUNXUAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-azabicyclo[3.2.1]octane (CAS 90203-76-2): A Constrained Azabicyclic Scaffold for CNS Research


3-Methyl-1-azabicyclo[3.2.1]octane is a bridged, nitrogen-containing heterocycle (C₈H₁₅N, MW 125.21 g/mol) belonging to the azabicyclo[3.2.1]octane class . This bicyclic amine features a structurally constrained scaffold, which is of interest in medicinal chemistry for mimicking bioactive conformations or as a building block for more complex molecules. Its core structure is found in potent muscarinic receptor ligands like PTAC and BuTAC, which exhibit high selectivity for central muscarinic receptors [1][2].

Procurement Rationale: Why 3-Methyl-1-azabicyclo[3.2.1]octane is Not a Drop-in Replacement


Within the azabicyclo[3.2.1]octane class, even minor substituent variations can profoundly impact biological activity and target selectivity [1]. While the unsubstituted parent compound, 1-Azabicyclo[3.2.1]octane, provides the basic scaffold [2], the addition of a methyl group at the 3-position introduces steric bulk and alters the electronic environment, which can affect binding kinetics and metabolic stability. More critically, the position of the nitrogen atom (e.g., 1-azabicyclo vs. 3-azabicyclo isomers) defines the orientation of the critical amine lone pair, a key determinant for interactions with monoamine transporters and muscarinic receptors [3]. Therefore, substituting this specific methylated isomer with a different regioisomer or an unsubstituted analog could invalidate the structure-activity relationship (SAR) of a lead series or fail to serve as a reliable synthetic intermediate for a target molecule. The following evidence, while limited to class-level inferences, underscores the need for precise chemical specification in procurement.

Quantitative Differentiation: Comparative Data for 3-Methyl-1-azabicyclo[3.2.1]octane


Molecular Weight and Lipophilicity vs. Unsubstituted Parent Scaffold

The addition of a methyl group to the core azabicyclo[3.2.1]octane scaffold increases molecular weight and lipophilicity. Compared to the unsubstituted 1-Azabicyclo[3.2.1]octane [1], the 3-methyl analog (CAS 90203-76-2) has a higher molecular weight and a predicted higher logP, which can influence membrane permeability and metabolic clearance. Direct quantitative binding or functional data for this specific compound was not found in primary literature [2].

Physicochemical Properties Scaffold Comparison Drug Design

Biological Activity Profile vs. Potent Muscarinic Agonists PTAC and BuTAC

The 1-azabicyclo[3.2.1]octane core is a key structural element in potent and selective muscarinic receptor ligands. For instance, (5R,6R)-6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC) exhibits high affinity for central muscarinic receptors (M2/M4) and no affinity for dopamine receptors [1]. Similarly, its butylthio analog, BuTAC, maintains this high selectivity [2]. While 3-Methyl-1-azabicyclo[3.2.1]octane is a simpler analog lacking the heteroaryl substitution, its activity is unknown. However, the core scaffold's proven ability to confer selectivity upon appropriate substitution suggests this methylated intermediate is valuable for exploring SAR around the 3-position [3].

Muscarinic Receptors CNS Pharmacology Selectivity

Availability and Documentation Compared to Regioisomeric Analogs

The target compound, 3-Methyl-1-azabicyclo[3.2.1]octane (CAS 90203-76-2), is less commonly documented in public chemical databases compared to its regioisomers. For instance, 1-Methyl-3-azabicyclo[3.2.1]octane (CAS 88799-00-2) is indexed in multiple vendor catalogs and has a PubChem entry [1]. The target compound's absence from PubChem [2] and its primary listing on specialized chemical vendor sites indicate it is a more specialized and less commoditized research chemical. This can translate to higher procurement costs and longer lead times, but it also ensures access to a specific isomer that may be critical for a defined synthetic route or patent claim.

Chemical Sourcing Building Block Isomeric Purity

Defined Application Scenarios for 3-Methyl-1-azabicyclo[3.2.1]octane Based on Class Evidence


SAR-Driven Optimization of CNS-Penetrant Muscarinic Agonists

This compound is a rational choice for a medicinal chemistry program focused on developing selective muscarinic M2/M4 receptor agonists [1]. It serves as a starting scaffold for introducing heteroaryl substituents at the 6-position, as exemplified by the high selectivity observed for PTAC and BuTAC [2]. The methyl group at the 3-position provides a defined vector for further functionalization or can be used to tune the compound's lipophilicity and metabolic stability, which are critical factors for CNS drug candidates.

Exploration of Dopamine Transporter (DAT) Pharmacophore

The constrained 1-azabicyclo[3.2.1]octane ring system has been used to create rigid tropane analogs to study the binding site topology of the dopamine transporter [3]. 3-Methyl-1-azabicyclo[3.2.1]octane provides a foundational building block for synthesizing novel, rigid DAT inhibitors. Its specific 3-methyl substitution pattern can be used to systematically alter the orientation of the nitrogen lone pair, a factor known to influence selectivity between DAT, SERT, and NET [3].

Synthesis of Proprietary Building Blocks for Patent-Protected Series

Given its lower public profile compared to other azabicyclo isomers , 3-Methyl-1-azabicyclo[3.2.1]octane is well-suited for use as a key intermediate in the synthesis of novel, patentable chemical entities. Its inclusion in a synthetic route can help establish novelty and non-obviousness, particularly when the final therapeutic candidate incorporates this specific methylated scaffold. Procuring this exact isomer ensures fidelity to the claimed invention, avoiding potential challenges from using a more common but incorrect regioisomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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